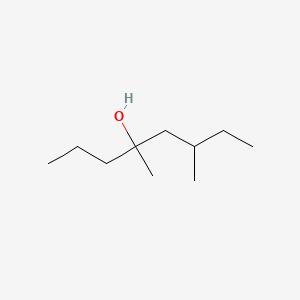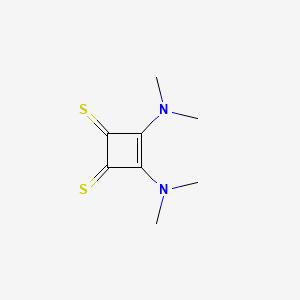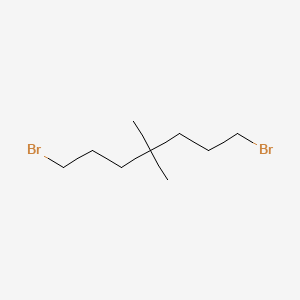![molecular formula C10H16ClN3O2 B14642025 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- CAS No. 54126-99-7](/img/structure/B14642025.png)
2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a pyridazine ring substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Chlorination: The pyridazine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Etherification: The chlorinated pyridazine is reacted with 2-propanol in the presence of a base such as sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylpropyl)amino]-: Similar structure but with a different alkyl group.
2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-ethyl)amino]-: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
54126-99-7 |
|---|---|
Molekularformel |
C10H16ClN3O2 |
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
1-(6-chloropyridazin-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C10H16ClN3O2/c1-7(2)12-5-8(15)6-16-10-4-3-9(11)13-14-10/h3-4,7-8,12,15H,5-6H2,1-2H3 |
InChI-Schlüssel |
NAZGDYNXGGZZTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=NN=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)



![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)

![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)



![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
